molecular formula C12H10N4O2 B2974688 N-(4-carbamoylphenyl)pyrimidine-2-carboxamide CAS No. 1251709-80-4

N-(4-carbamoylphenyl)pyrimidine-2-carboxamide

Cat. No.: B2974688
CAS No.: 1251709-80-4
M. Wt: 242.238
InChI Key: IOXZRDPDHFQUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)pyrimidine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)pyrimidine-2-carboxamide typically involves the reaction of 4-aminobenzamide with pyrimidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-carbamoylphenyl)pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting inflammatory mediators or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide: Known for its anticancer properties.

    2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: Recognized as an NF-κB and AP-1 inhibitor

Uniqueness

N-(4-carbamoylphenyl)pyrimidine-2-carboxamide stands out due to its specific structural features and the unique combination of pharmacological activities it exhibits.

Properties

IUPAC Name

N-(4-carbamoylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-10(17)8-2-4-9(5-3-8)16-12(18)11-14-6-1-7-15-11/h1-7H,(H2,13,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXZRDPDHFQUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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